(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid
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Overview
Description
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid, also known as [D-Pen2, D-Pen5]-Enkephalin, is a cyclic enkephalin analogue. It is a heterodetic cyclic peptide with D-penicillaminyl residues located at positions 2 and 5, forming a heterocycle via a disulfide bond. This compound is known for its high selectivity and potency at peripheral delta opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
This modification significantly changes the selectivity and affinities at peripheral and central opioid receptors . The preparation typically involves the use of IODO-GEN, a reagent that facilitates the incorporation of iodine into the peptide structure .
Industrial Production Methods
Industrial production methods for iodo-dpdpe are not extensively documented. the use of IODO-GEN in solid-phase iodination is a common approach. This method involves dissolving IODO-GEN in an organic solvent, coating it on the walls of glass vials, and then using these treated vials to iodinate the peptide in solution .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Iodine and Sodium Hydroxide: Used in the triiodomethane (iodoform) reaction to identify the presence of specific functional groups.
IODO-GEN: Used for iodination in oxidizing conditions.
Major Products
The major product formed from these reactions is the iodo-substituted peptide, which exhibits high selectivity and potency at delta opioid receptors .
Scientific Research Applications
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid has several scientific research applications:
Mechanism of Action
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid exerts its effects by binding to delta opioid receptors. The molecular targets include mu-type, delta-type, and kappa-type opioid receptors. The binding of iodo-dpdpe to these receptors inhibits their activity, leading to analgesic effects .
Comparison with Similar Compounds
Similar Compounds
[D-Pen2, D-Pen5]-Enkephalin: The non-iodinated analogue of iodo-dpdpe.
p-Fluoro-substituted peptide: Another halogenated analogue with high potency.
Properties
CAS No. |
135108-10-0 |
---|---|
Molecular Formula |
C30H38IN5O7S2 |
Molecular Weight |
771.7 g/mol |
IUPAC Name |
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid |
InChI |
InChI=1S/C30H38IN5O7S2/c1-28(2,44)23(34)25(40)35-15-22(38)36(26(41)21(33)14-16-5-9-18(31)10-6-16)30(27(42)43,29(3,4)45)24(39)20(32)13-17-7-11-19(37)12-8-17/h5-12,14,20,23,37,44-45H,13,15,32-34H2,1-4H3,(H,35,40)(H,42,43)/b21-14-/t20-,23-,30-/m0/s1 |
InChI Key |
RWDPNBADSCMYQU-CMRLOBSVSA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)NCC(=O)N(C(=O)/C(=C/C1=CC=C(C=C1)I)/N)[C@@](C(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
SMILES |
CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
Canonical SMILES |
CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
Synonyms |
(p-I-Phe(4)) DPDPE 2,5-Pen-4-(4-I-Pen)-enkephalin enkephalin, D-Pen(2), D-Pen(5), p-I-Phe(4) enkephalin, Pen(2,5)-4'-iodo-Phe(4)- enkephalin, penicillamine(2,5)-4-iodopenicillamine(4)- iodo-DPDPE |
Origin of Product |
United States |
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